(Z)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
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Overview
Description
(Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline is an organic compound characterized by its unique structure, which includes a central ethene moiety flanked by two phenyl groups and two aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline typically involves the reaction of 4,4’-diaminodiphenylmethane with benzil under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with metal ions makes it useful in biochemical assays and diagnostic tests .
Medicine
In medicine, (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of certain cancers and neurological disorders due to their ability to interact with specific molecular targets .
Industry
Industrially, the compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloproteins and other metal-dependent processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethane-1,2-diyl diisonicotinate
- 2,2′-(2,2-Diphenylethene-1,1-diyl)dithiophene
- Di(naphthalen-2-yl)-1,2-diphenylethene
Uniqueness
Compared to similar compounds, (Z)-4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline stands out due to its unique combination of aniline and ethene moieties. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C26H22N2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[(Z)-2-(4-aminophenyl)-1,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2/b26-25- |
InChI Key |
FZIHVNZJLMYTFH-QPLCGJKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N)/C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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